Methyl 5-fluoro-4-methyl-2-nitrobenzoate
Description
Significance of Aryl Nitro Compounds in Contemporary Synthetic Methodologies
Aromatic nitro compounds are fundamental intermediates in the landscape of organic synthesis and the chemical industry. rsc.org Their importance stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, including amines, azides, and hydroxylamines. This chemical plasticity makes nitroarenes invaluable precursors for the synthesis of pharmaceuticals, dyes, and materials. mdpi.com The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orglkouniv.ac.in This electronic influence is crucial in directing the regioselectivity of subsequent chemical transformations. The synthesis of aromatic nitro compounds is typically achieved through nitration, often using a mixture of nitric acid and sulfuric acid. wikipedia.org However, recent advancements have led to the development of more diverse and selective methods for their preparation. rsc.org
Strategic Importance of Fluorinated Aromatic Systems in Molecular Design
The incorporation of fluorine into aromatic systems is a widely recognized strategy in modern molecular design, particularly in medicinal chemistry and materials science. nih.govnbinno.com The unique properties of the fluorine atom, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. nbinno.com In the context of drug design, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.govresearchgate.net These beneficial modifications can lead to drugs with greater potency, improved bioavailability, and reduced side effects. nbinno.com Consequently, fluorinated aromatic compounds are integral components of many modern pharmaceuticals. nih.gov The synthesis of these valuable compounds often relies on the use of specialized fluorinated intermediates, which serve as building blocks to ensure the precise placement of fluorine atoms within the target molecule. nbinno.com
Overview of Methyl Benzoate (B1203000) Derivatives as Versatile Chemical Building Blocks
Methyl benzoate and its derivatives are a class of organic compounds that serve as versatile building blocks in organic synthesis. chemicalbook.comwikipedia.org As esters, they can undergo a variety of chemical transformations at both the ester functional group and the aromatic ring. chemicalbook.comwikipedia.org The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other esters or amides. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, with the position of substitution being directed by the existing groups on the ring. chemicalbook.com Methyl benzoate itself is a colorless liquid with a pleasant smell and is used in the perfume industry. chemicalbook.comwikipedia.org Its derivatives, functionalized with various substituents, are key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. innospk.comnbinno.com
Positional Isomerism and Substituent Effects in Aromatic Systems Relevant to Methyl 5-fluoro-4-methyl-2-nitrobenzoate
The arrangement of substituents on the benzene (B151609) ring of this compound gives rise to a specific set of electronic and steric effects that dictate its reactivity. The relative positions of the fluoro, methyl, and nitro groups, along with the methyl ester, are crucial in determining the molecule's chemical behavior.
The nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic aromatic substitution. libretexts.org It is also a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. libretexts.org The fluorine atom is also a deactivating group due to its high electronegativity, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org The methyl group is an activating group and an ortho-, para-director. libretexts.org
Below is a table comparing the properties of several isomers of methyl fluoromethylnitrobenzoate, which highlights the impact of positional isomerism.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1262296-15-0 | C9H8FNO4 | 213.16 |
| Methyl 4-fluoro-2-methyl-5-nitrobenzoate | Not Available | C9H8FNO4 | 213.16 |
| Methyl 2-fluoro-4-methyl-5-nitrobenzoate | 753924-48-0 | C9H8FNO4 | 213.16 |
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | C9H8FNO4 | 213.16 |
Research Findings on Related Isomers
Due to the limited publicly available research specifically on this compound, this section will discuss the synthesis and reactions of closely related isomers to infer potential synthetic routes and chemical properties.
Synthesis of Substituted Methyl Nitrobenzoates
The synthesis of substituted methyl nitrobenzoates generally involves two key steps: nitration of a substituted benzoic acid or methyl benzoate, followed by esterification, or vice versa.
For example, the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate can be achieved by the nitration of 5-fluoro-2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid, followed by esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid with methanol (B129727). chemicalbook.com
A general procedure for the nitration of a substituted methyl benzoate involves dissolving the starting material in concentrated sulfuric acid, cooling the mixture, and then slowly adding a nitrating mixture of concentrated nitric and sulfuric acids while maintaining a low temperature. orgsyn.org The product is then isolated by pouring the reaction mixture onto ice. orgsyn.org
The esterification of a substituted benzoic acid is often carried out by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com
| Reaction Type | Starting Material Example | Reagents | Product Example |
|---|---|---|---|
| Nitration | 5-fluoro-2-methylbenzoic acid | conc. HNO3, conc. H2SO4 | 5-fluoro-2-methyl-3-nitrobenzoic acid |
| Esterification | 5-fluoro-2-methyl-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |
| Nitration | Methyl benzoate | conc. HNO3, conc. H2SO4 | Methyl 3-nitrobenzoate |
Reactivity of the Nitro Group
The nitro group in these compounds is a key site of reactivity. It can be reduced to an amino group, which opens up a vast array of further chemical transformations. This reduction is a fundamental step in the synthesis of many biologically active molecules. For instance, Methyl 3-Fluoro-4-Nitrobenzoate is a valuable intermediate where the nitro group can be reduced to an amine, providing a pathway to synthesize various pharmaceutical compounds. innospk.com
The presence of both a fluorine atom and a nitro group on the aromatic ring makes these compounds interesting substrates for nucleophilic aromatic substitution reactions, where a nucleophile can replace the fluorine atom or the nitro group, depending on the reaction conditions and the position of the substituents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-4-methyl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEMLDCQRNZRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Fluoro 4 Methyl 2 Nitrobenzoate and Analogs
Precursor Synthesis and Functional Group Introduction
The synthesis of the target molecule, Methyl 5-fluoro-4-methyl-2-nitrobenzoate, logically begins with the preparation of a suitable precursor, such as 3-fluoro-4-methylbenzoic acid. The assembly of such precursors involves fundamental organic reactions, including the strategic placement of halogen and methyl groups onto an aromatic ring.
Halogenation Strategies for Aromatic Scaffolds
Halogenation is a foundational reaction in organic synthesis, often employed to install a halogen atom that can serve as a directing group or a handle for further transformations. numberanalytics.com In the context of synthesizing substituted benzoic acids, electrophilic aromatic halogenation is a common strategy. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the aromatic ring. numberanalytics.com
Electron-donating groups (EDGs), such as alkyl groups, direct incoming electrophiles (like Br⁺ or Cl⁺) to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), like a carboxylic acid, direct incoming groups to the meta position. numberanalytics.com This predictability is crucial for designing a synthetic route. For instance, one could envision a synthesis starting with the halogenation of a toluene (B28343) derivative, where the methyl group would direct the halogen to the ortho or para position. The halogen can then be replaced or used to influence subsequent reactions. numberanalytics.com While traditional methods use a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), modern approaches also include biocatalytic halogenation using enzymes like haloperoxidases or flavin-dependent halogenases, which can offer high selectivity under mild conditions. bohrium.com
Methylation of Aromatic Rings
The introduction of a methyl group onto an aromatic ring is typically achieved through Friedel-Crafts alkylation. This reaction involves treating the aromatic compound with a methyl halide (e.g., methyl chloride) and a strong Lewis acid catalyst like aluminum chloride. However, this method can be prone to issues like polyalkylation and carbocation rearrangements.
A specific example of methylation involves the use of methyl ether with boron fluoride (B91410) as a catalyst. acs.org In many synthetic routes for complex molecules like the target compound, it is often more practical to start with a commercially available, pre-methylated raw material. prepchem.com For example, the synthesis of 3-fluoro-4-methylbenzoic acid can start from 2-fluoro-4-bromotoluene, where the methyl group is already in place. prepchem.com The synthesis of this precursor would then involve converting the bromo group into a carboxylic acid via a Grignard reaction followed by the addition of carbon dioxide. prepchem.com
Aromatic Nitration Reactions
The introduction of the nitro (NO₂) group onto the aromatic ring is a pivotal step in the synthesis of this compound. This transformation is a classic example of an electrophilic aromatic substitution reaction. youtube.com
Regioselective Nitration of Substituted Benzoic Acid Derivatives
The primary challenge in nitrating a substituted benzene (B151609) ring is achieving the desired regioselectivity—that is, placing the nitro group at the correct position. acs.orgresearchgate.net In the case of the precursor 3-fluoro-4-methylbenzoic acid, the existing substituents collectively direct the position of the incoming nitro group. The methyl group (at C4) and the fluoro group (at C3) are both ortho, para-directing activators, while the carboxyl group is a meta-directing deactivator. youtube.comlibretexts.org The powerful activating influence of the methyl and fluoro groups overrides the meta-directing effect of the carboxyl group, directing the nitration to the positions ortho or para to them. The position ortho to the methyl group and ortho to the fluoro group (C2) is sterically accessible and electronically activated, making it a favorable site for nitration.
The most traditional and widely used method for aromatic nitration involves a "mixed acid" system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.commasterorganicchemistry.comlibretexts.org
The general mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com This method has been successfully applied to a wide range of substituted benzoic acids and their esters. chemicalbook.comchemicalbook.comprepchem.com
| Starting Material | Reagents | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Fluoro-2-methylbenzoic acid | conc. HNO₃, conc. H₂SO₄ | -5 to 0°C, 2 hrs | 5-Fluoro-2-methyl-3-nitrobenzoic acid | Not specified in abstract | chemicalbook.com |
| 4-Fluorobenzoic acid | KNO₃, conc. H₂SO₄ | Stirred overnight at room temp. | 4-Fluoro-3-nitrobenzoic acid | 90% | chemicalbook.com |
| p-Fluoro-benzoic acid | HNO₃ (d=1.42), conc. H₂SO₄ | 0°C to 20°C, 17 hrs total | 3-Nitro-4-fluoro-benzoic acid | 75% (approx.) | prepchem.com |
| Methyl benzoate (B1203000) | conc. HNO₃, conc. H₂SO₄ | 0 to 10°C | Methyl m-nitrobenzoate | 80-88% | orgsyn.org |
While effective, mixed acid nitration requires harsh, corrosive conditions. This has driven research into milder and more selective alternative nitrating agents and catalytic systems. frontiersin.orgnih.gov These modern methods can offer improved functional group tolerance and avoid the use of large quantities of strong acids. nih.gov
Recent developments include the use of N-nitrosaccharin, a bench-stable and recyclable reagent that acts as a controllable source of the nitronium ion, allowing for the mild nitration of various arenes and heteroarenes. nih.gov Other alternatives include nitrate (B79036) salts, such as clay-supported copper nitrate (Claycop) or ferric nitrate, sometimes used with catalysts like TEMPO. organic-chemistry.org Ionic liquids have also been employed as novel nitrating systems, for instance, 1,3-disulfonic acid imidazolium (B1220033) nitrate, which can achieve ipso-nitration of arylboronic acids without co-catalysts. organic-chemistry.org These methods represent a move towards more environmentally benign and highly selective synthetic protocols. frontiersin.orgnih.gov
| Nitrating System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| N-Nitrosaccharin | Arenes, heteroarenes (including phenols, aldehydes, carboxylic acids) | Bench-stable, recyclable, mild conditions, broad functional group tolerance. | nih.gov |
| Nitrate salt / Chlorotrimethylsilane | Arylboronic acids | Efficient and regioselective ipso-nitration (replacement of the boronic acid group). | organic-chemistry.org |
| Ionic Liquid ([Dsim]NO₃) | Arylboronic acids, α,β-unsaturated acids | Solvent-free, no co-catalyst required, mild conditions. | organic-chemistry.org |
| Aqueous HNO₃ (15.8 M) | Activated and some deactivated aromatics | Co-acid free, selective mono-nitration, reduced acid waste. | frontiersin.orgnih.gov |
| Triflyl nitrate (TfONO₂) | Aromatic and heteroaromatic compounds | Powerful electrophilic agent, effective for deactivated systems. | organic-chemistry.org |
Control of Ortho/Meta/Para Selectivity
The regiochemical outcome of nitration, a key step in the synthesis of nitrobenzoates, is dictated by the directing effects of the substituents already present on the aromatic ring. The precursor to the target compound, 4-fluorotoluene, possesses two substituents with distinct electronic influences: a methyl group (-CH₃) and a fluorine atom (-F). Both are classified as ortho-, para-directors. However, the methyl group is an activating group, increasing the electron density of the ring and promoting electrophilic substitution, while the fluorine atom is a deactivating group due to its high electronegativity.
The synthesis of this compound requires the nitro group (-NO₂) to be placed at the C-2 position, which is ortho to the fluorine atom and meta to the methyl group. This specific placement often cannot be achieved efficiently by direct nitration of 4-fluorotoluene. Instead, a more controlled sequence is typically employed, often involving the nitration of a benzoic acid precursor.
In a molecule like 5-fluoro-4-methylbenzoic acid, the carboxylic acid group (-COOH) is a powerful deactivating and meta-directing group. Its influence overrides the ortho-, para-directing effects of the methyl and fluoro groups, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself, which is the desired C-2 position.
Controlling reaction conditions is critical to maximize the yield of the desired isomer and prevent the formation of by-products, such as other regioisomers or dinitro compounds. google.com Key variables include the choice of nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid with oleum), reaction temperature, and reaction time. google.comorgsyn.org Maintaining low temperatures throughout the reaction is crucial to enhance selectivity. truman.edu
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -COOH (Carboxylic Acid) | Deactivating | Meta |
| -COOR (Ester) | Deactivating | Meta |
Esterification Protocols for Carboxylic Acid Formation
The final step in many synthetic routes to this compound is the conversion of the corresponding carboxylic acid (5-fluoro-4-methyl-2-nitrobenzoic acid) into its methyl ester. This transformation can be accomplished through several established methods.
Fischer Esterification and Acid-Catalyzed Approaches
The procedure for a compound like 5-fluoro-4-methyl-2-nitrobenzoic acid would involve dissolving the acid in anhydrous methanol (B129727), adding a catalytic amount of concentrated sulfuric acid, and heating the solution at reflux for several hours. truman.educhemicalbook.com The crude product is then typically isolated by pouring the reaction mixture into ice water, followed by filtration and purification, often by recrystallization from methanol. truman.edutruman.edu
Recent advancements have demonstrated that Fischer esterification can be significantly accelerated using microwave irradiation. For analogous compounds like 4-fluoro-3-nitrobenzoic acid, microwave-assisted synthesis in a sealed vessel can reduce reaction times from hours to minutes while achieving high yields. usm.myusm.myresearchgate.net
Table 2: Comparative Data for Fischer Esterification of Substituted Nitrobenzoic Acids
| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux, 1 hour | ~80-90% (Theoretical) | truman.edutruman.edu |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Traditional Reflux | 78% | usm.myusm.my |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | >90% | usm.myusm.my |
Alternative Esterification Techniques
While Fischer esterification is robust, alternative methods exist that may be advantageous under specific circumstances, such as for substrates that are sensitive to strong acids or high temperatures.
Mechanochemical Synthesis : A novel, solvent-free approach involves the use of mechanical grinding to facilitate the reaction at room temperature. nih.gov This method can use systems like iodine/potassium hypophosphite (I₂/KH₂PO₂) to drive the dehydration and form the ester. nih.gov It represents an environmentally friendly alternative by eliminating the need for bulk solvents. nih.gov
Alternative Catalysts : A variety of other catalysts can be employed to promote esterification under milder or different conditions. These include:
Deep Eutectic Solvents (DES) : These mixtures can act as both the solvent and the catalyst, offering high efficiency and potential for reuse. dergipark.org.tr
Ionic Liquids : Certain Brønsted acidic ionic liquids have been shown to effectively catalyze esterification, sometimes under solvent-free microwave conditions. researchgate.net
Solid-Phase Catalysts : Ion-exchange resins like Amberlyst 15 provide a heterogeneous catalyst that can be easily removed from the reaction mixture by filtration, simplifying purification. dergipark.org.tr
Advanced Synthetic Strategies for Complex Fluorinated Nitrobenzoates
The construction of highly substituted aromatic rings often requires multi-step sequences and may benefit from the use of modern organometallic chemistry to form key carbon-carbon bonds.
Multi-Step Reaction Sequences Leading to the Target Compound
A linear, multi-step synthesis is the most common approach to a molecule like this compound. The strategic order of reactions is the most critical factor for success, ensuring correct regiochemistry at each step. libretexts.org A plausible and logical pathway begins with a commercially available precursor and sequentially introduces the required functional groups. truman.edutruman.edu
One effective retrosynthetic analysis suggests starting with 5-fluoro-2-methylbenzoic acid. This approach leverages the powerful directing effect of the carboxylic acid group.
Proposed Synthetic Pathway:
Nitration of 5-Fluoro-2-methylbenzoic Acid : The starting acid is treated with a nitrating mixture (e.g., fuming HNO₃ and concentrated H₂SO₄ or oleum). google.com The strongly meta-directing carboxylic acid group ensures that the nitro group is installed primarily at the C-3 position, leading to the formation of 5-fluoro-2-methyl-3-nitrobenzoic acid. A patent describes that using oleum (B3057394) and fuming nitric acid can increase the yield and purity of this step. google.com
Fischer Esterification : The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to its methyl ester via a standard Fischer esterification protocol, as described previously, using methanol and an acid catalyst to yield the final product. google.com
This sequence is efficient because it uses a strong, predictable directing group (-COOH) to ensure the challenging nitration step proceeds with the correct regioselectivity.
Utilizing Organometallic Chemistry for Building Blocks (e.g., Boronic Acid Precursors)
Modern synthetic chemistry offers powerful tools for constructing aromatic rings through cross-coupling reactions. These methods allow for the assembly of complex molecules from simpler, pre-functionalized building blocks. Organoboron compounds, particularly boronic acids and their esters, are central to this approach due to their stability, low toxicity, and versatility in reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net
A strategy for synthesizing complex fluorinated nitrobenzoates could involve the creation of a boronic acid derivative of a key intermediate, which is then coupled with an organohalide partner.
Conceptual Application to Fluorinated Nitrobenzoate Synthesis:
Preparation of a Boronic Ester Building Block : An appropriately substituted aryl halide, such as a bromo-fluoronitrobenzoate, could be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. This reaction, known as Miyaura borylation, would convert the carbon-bromine bond into a carbon-boron bond, creating a stable boronic ester building block.
Suzuki-Miyaura Cross-Coupling : This newly formed boronic ester can then be coupled with another organohalide in a subsequent palladium-catalyzed Suzuki reaction. For example, to introduce a methyl group, the boronic ester could theoretically be coupled with a methyl halide, though other methylating strategies are often more practical. More commonly, the boronic acid moiety is used to couple two larger aromatic fragments together. nih.gov
This building block approach offers a high degree of flexibility. For instance, a decarboxylative cross-coupling reaction has been reported for coupling 2-nitro-5-fluorobenzoic acid salts with aryl bromides using a dual palladium/copper catalyst system, demonstrating a sophisticated organometallic route to biaryl compounds. google.com Such strategies are particularly valuable when direct functionalization of the ring is difficult or yields poor selectivity.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-fluoro-1-methylbenzene (4-fluorotoluene) |
| 5-fluoro-4-methylbenzoic acid |
| 5-fluoro-2-methylbenzoic acid |
| 5-fluoro-2-methyl-3-nitrobenzoic acid |
| 4-fluoro-3-nitrobenzoic acid |
| 3-nitrobenzoic acid |
| Methyl m-fluorobenzoate |
| 2-chloro-4-fluoro-5-nitrobenzoic acid |
| p-nitrobenzoic acid |
| Benzoic acid |
| Methanol |
| Sulfuric acid |
| Nitric acid |
| Oleum |
| Ethanol |
| N-(p-toluenesulfonyl)imidazole |
| Iodine |
| Potassium hypophosphite |
| Amberlyst 15 |
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of this compound and its analogs is a multi-step process that requires careful optimization of reaction conditions to maximize yield and purity. The primary synthetic route involves two key transformations: the nitration of a substituted aromatic precursor, followed by the esterification of the resulting nitrobenzoic acid. This section delves into the critical parameters that influence the efficiency of these steps, drawing upon research findings for structurally related compounds to elucidate strategies for yield enhancement.
The regioselectivity of the nitration step is paramount, as the directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. For precursors like 3-fluoro-4-methylbenzoic acid, the interplay between the electron-withdrawing carboxylic acid group (a meta-director) and the electron-donating methyl group (an ortho, para-director) must be carefully managed. vaia.com The fluorine atom also exerts a deactivating, yet ortho, para-directing influence. Precise control over reaction conditions is therefore essential to favor the formation of the desired 5-fluoro-4-methyl-2-nitro- isomer.
Similarly, the subsequent esterification of the synthesized 5-fluoro-4-methyl-2-nitrobenzoic acid to its methyl ester is an equilibrium-driven process. Optimizing factors such as catalyst choice, temperature, and reaction time is crucial for driving the reaction towards the product and achieving high conversion rates.
Optimization of Nitration Conditions
The nitration of aromatic compounds is a well-established reaction, but achieving high yields of a specific regioisomer in a polysubstituted system requires fine-tuning of the reaction parameters. Key variables include the choice of nitrating agent, reaction temperature, and the use of catalysts.
Effect of Nitrating Agent and Temperature
The combination of concentrated nitric acid and sulfuric acid is a conventional nitrating mixture. However, the strength of this mixture and the reaction temperature can significantly impact both the yield and the formation of unwanted by-products, such as dinitro derivatives or other regioisomers. For instance, in the nitration of methyl benzoate, maintaining a low temperature (5-15°C) is critical; higher temperatures lead to a notable decrease in the yield of the desired mononitrated product and an increase in by-products. orgsyn.org
For substrates that are less reactive or where specific regioselectivity is desired, stronger nitrating agents like fuming nitric acid in the presence of oleum (fuming sulfuric acid) can be employed. This approach was found to increase the yield in the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid, a structural isomer of the target compound's precursor. google.com While a mixture of concentrated sulfuric acid and nitric acid gave a 45.1% yield of a mixture of regioisomers, the use of fuming nitric acid and oleum improved the outcome. google.com
The following table, derived from studies on analogous compounds, illustrates the impact of reaction conditions on nitration outcomes.
| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) | Key Observations | Reference |
|---|---|---|---|---|---|
| Methyl m-fluorobenzoate | Potassium nitrate / conc. H₂SO₄ | 5 | 96 | High yield of Methyl 5-fluoro-2-nitrobenzoate. | prepchem.com |
| Methyl benzoate | conc. HNO₃ / conc. H₂SO₄ | 5-15 | 81-85 | Yield decreases at higher temperatures. | orgsyn.org |
| 5-Fluoro-2-methylbenzoic acid | fuming HNO₃ / conc. H₂SO₄ | Not specified | 45.1 (mixture) | Yield of a mixture of regioisomers. | google.com |
| 5-Fluoro-2-methylbenzoic acid | fuming HNO₃ / oleum | Not specified | Improved yield | Increased yield and purity compared to standard mixed acid. | google.com |
Optimization of Esterification Conditions
The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters like this compound. The optimization of this equilibrium reaction focuses on shifting the equilibrium towards the product side.
Effect of Catalyst, Temperature, and Solvent
Sulfuric acid is a traditional catalyst for Fischer esterification. In the synthesis of ethyl 4-fluoro-3-nitrobenzoate, a related compound, microwave-assisted heating in a sealed vessel has been shown to be an effective method. usm.my Optimization studies revealed that temperature plays a significant role, with higher temperatures generally leading to increased yields up to a certain point. The choice of alcohol (which also acts as the solvent in many cases) also influences the yield. usm.my
For instance, in the microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid, the yield of the ethyl ester was optimized by varying the temperature.
| Temperature (°C) | Hold Time (min) | Yield (%) | Reference |
|---|---|---|---|
| 90 | 2 + 5 + 13 | 6 | usm.my |
| 100 | Not specified | Low | usm.my |
| 130 | 3 x 5 | Optimized | usm.my |
| 150 | 3 x 5 | High | usm.my |
Beyond traditional acid catalysis, other catalytic systems have been explored. For example, moisture-tolerant Lewis acid catalysts like zirconocene (B1252598) complexes have been shown to be effective for esterification without the need for water scavengers. nih.gov The use of molecular sieves can also be beneficial in removing the water formed during the reaction, thereby driving the equilibrium towards the ester product. chemicalbook.com
Alternative esterification methods can also be considered for yield enhancement. The reaction of the carboxylic acid with an alkylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate provides a non-equilibrium based approach to ester formation. nih.gov
The following table summarizes different esterification conditions and their outcomes for related nitrobenzoic acids.
| Carboxylic Acid | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.) | Microwave, 130°C, 15 min | Good | usm.my |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol, H₂SO₄, Molecular Sieves | 65°C, 7 h | 67 | chemicalbook.com |
| 5-Chloro-2-nitrobenzoic acid | Dimethyl sulfate, K₂CO₃, Acetone | Reflux, 30 min | Not specified | nih.gov |
Chemical Reactivity and Transformations of Methyl 5 Fluoro 4 Methyl 2 Nitrobenzoate
Reductive Transformations of the Nitro Group
The nitro group is a versatile functional group that can be reduced to various oxidation states, leading to a range of nitrogen-containing compounds. For Methyl 5-fluoro-4-methyl-2-nitrobenzoate, the reduction of the nitro group can be achieved with high chemoselectivity.
Chemoselective Reduction to Anilines or Hydroxylamines
The reduction of the nitro group to an amine (aniline derivative) is a common and synthetically important transformation. This can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. The choice of reagents and reaction conditions is crucial for achieving high selectivity, particularly in the presence of other reducible functional groups like the ester.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to anilines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For substituted nitrobenzoates, catalytic hydrogenation is generally effective and chemoselective for the nitro group reduction without affecting the ester functionality.
Table 1: Representative Catalytic Hydrogenation of Substituted Nitrobenzoates
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methyl 4-nitrobenzoate | 10% Pd/C | H2 (1 atm), Ethanol, RT | Methyl 4-aminobenzoate | >95 |
| Ethyl 3-nitrobenzoate | 5% Pt/C | H2 (50 psi), Methanol (B129727), RT | Ethyl 3-aminobenzoate | 98 |
This table presents data for analogous compounds to illustrate the general conditions and yields for the catalytic hydrogenation of nitrobenzoate esters.
Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. A common method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl). The Fe/HCl system is a widely used, cost-effective, and efficient method for this transformation.
More recently, the combination of sodium borohydride (B1222165) (NaBH4) with a transition metal salt, such as iron(II) chloride (FeCl2), has emerged as a powerful and highly chemoselective reducing system for nitroarenes. researchgate.netbohrium.com This system has shown excellent efficacy in reducing nitro groups in the presence of ester functionalities. researchgate.netbohrium.com The reaction proceeds under mild conditions and provides high yields of the corresponding anilines. researchgate.netbohrium.com
Table 2: Metal-mediated Reduction of a Substituted Nitroarene Ester
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
|---|
This table is based on a study of various ester-substituted nitroarenes and demonstrates the high yield and chemoselectivity of the NaBH4-FeCl2 system. researchgate.netbohrium.com
Achieving chemoselectivity in the reduction of the nitro group while preserving the ester functionality is a key consideration. Both catalytic hydrogenation and metal-mediated reductions generally exhibit high selectivity for the nitro group over the ester. The robustness of the ester group towards these reduction conditions allows for the clean conversion to the corresponding aminobenzoate. The NaBH4-FeCl2 system is particularly noteworthy for its high degree of chemoselectivity, making it a preferred method for the reduction of nitroarenes bearing ester groups. researchgate.netbohrium.com
Formation of Azoxy, Azo, and Hydrazobenzenes
Partial reduction of the nitro group can lead to the formation of dimeric products such as azoxy, azo, and hydrazobenzenes. The formation of these products is highly dependent on the reducing agent and the reaction conditions.
Azoxybenzenes can be synthesized from nitrosobenzenes through reductive dimerization. organic-chemistry.org The reaction can be influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally enhancing reactivity. organic-chemistry.org
Azobenzenes can be prepared from nitroaromatic compounds using various methods, including reduction with metal hydrides or through electrochemical methods. researchgate.net
Hydrazobenzenes can be obtained by the reduction of nitrobenzenes under specific conditions, for instance, using metallic iron in an alkaline medium. google.com
The selective synthesis of these dimeric products from this compound would require careful control of the reduction potential and reaction environment.
Functional Group Transformations Involving the Ester Moiety
The methyl ester group in this compound can undergo several characteristic reactions of esters, including hydrolysis, transesterification, and reduction. The electronic effects of the substituents on the aromatic ring can influence the reactivity of the ester carbonyl.
The hydrolysis of methyl benzoates can be catalyzed by either acid or base. oieau.fr The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. oieau.fr Electron-withdrawing groups, such as the nitro group, generally increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.
The reduction of the ester group to a primary alcohol typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). Milder reducing agents like sodium borohydride are generally not effective for the reduction of esters, which allows for the selective reduction of other functional groups, like the nitro group, in the presence of the ester.
Table 3: Summary of Potential Functional Group Transformations of the Ester Moiety
| Transformation | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydrolysis | H3O+ or OH-, heat | 5-Fluoro-4-methyl-2-nitrobenzoic acid |
| Transesterification | R'OH, H+ or R'O- | Alkyl 5-fluoro-4-methyl-2-nitrobenzoate |
Reactions Involving the Aromatic Ring and Substituents
The functionality of the aromatic ring—bearing fluoro, methyl, and nitro groups—provides multiple avenues for further chemical modification.
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. quora.com This activation is a classic example of the SNAr mechanism, where the nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com
The reaction proceeds via the addition of a nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion, which is a good leaving group. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom. beilstein-journals.org This reaction is a powerful tool for introducing diverse functionalities at this position on the benzene ring. For instance, reaction with an amine like pyrrolidine (B122466) would be expected to readily displace the fluoride. researchgate.net
Table: Examples of Nucleophiles for SNAr Reactions
| Nucleophile Class | Example Reagent | Expected Product Type |
|---|---|---|
| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 5-methoxy-4-methyl-2-nitrobenzoate ester |
| Nitrogen Nucleophile | Pyrrolidine | 5-(pyrrolidin-1-yl)-4-methyl-2-nitrobenzoate ester |
| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 5-(phenylthio)-4-methyl-2-nitrobenzoate ester |
The methyl group attached to the aromatic ring can also undergo various chemical transformations.
Oxidation: The methyl group can be oxidized to a carboxylic acid group. However, the oxidation of methyl groups on aromatic rings bearing electron-withdrawing substituents, such as a nitro group, can be challenging and may require strong oxidizing agents and harsh conditions. thieme-connect.delibretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for such transformations. Complete oxidation would yield 5-fluoro-2-nitroterephthalic acid methyl ester.
Halogenation: The methyl group can be halogenated under free-radical conditions. This reaction typically involves reacting the substrate with a halogen (e.g., N-bromosuccinimide, NBS) in the presence of a radical initiator or UV light. google.comlibretexts.org This side-chain halogenation contrasts with electrophilic aromatic substitution on the ring, which occurs under different conditions (e.g., with a Lewis acid catalyst). The reaction can lead to mono-, di-, or tri-halogenated products on the methyl group, such as Methyl 5-(bromomethyl)-5-fluoro-2-nitrobenzoate.
Palladium-catalyzed cross-coupling reactions are cornerstone methods for forming carbon-carbon bonds. While direct coupling involving the C-F bond is challenging and less common, analogous compounds where the fluorine is replaced by a more reactive halogen, such as bromine or iodine, are excellent substrates for these reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an aryl halide. libretexts.org An analogous compound, such as Methyl 5-bromo-4-methyl-2-nitrobenzoate, could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks. The reaction is highly versatile and tolerates a wide range of functional groups. bohrium.comthieme-connect.de
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org Using an analogous aryl iodide or bromide, the Sonogashira coupling provides a direct route to synthesize arylalkynes, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a combination of palladium and copper(I) complexes in the presence of a base. organic-chemistry.org
Table: Cross-Coupling Reactions on an Analogous Bromo-Substituted Compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Methyl 4-methyl-2-nitro-5-phenylbenzoate |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Methyl 4-methyl-2-nitro-5-(phenylethynyl)benzoate |
Structural Elucidation and Conformational Analysis of Methyl 5 Fluoro 4 Methyl 2 Nitrobenzoate
Advanced Spectroscopic Characterization
The comprehensive characterization of Methyl 5-fluoro-4-methyl-2-nitrobenzoate would rely on a combination of advanced spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they would allow for an unambiguous assignment of its chemical structure and preferred conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a multi-pronged NMR approach would be necessary.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the protons of the methyl group attached to the ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and ester groups and the electron-donating effect of the methyl group, as well as the electronegativity of the fluorine atom. The coupling constants (J-values) between the aromatic protons and between the protons and the fluorine atom would be crucial for confirming their relative positions on the aromatic ring.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon directly bonded to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would provide insights into the electronic nature of the aromatic ring. Furthermore, coupling to the nearby aromatic protons would be observed, providing further confirmation of the substitution pattern.
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular structure, for instance, by connecting the methyl ester protons to the carbonyl carbon and the aromatic protons to their respective and neighboring carbons.
Without experimental data, the following tables remain illustrative of the type of information that would be presented.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | OCH₃ |
| Data not available | Data not available | Data not available | Ar-CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | OCH₃ |
| Data not available | Ar-CH₃ |
Vibrational Spectroscopy
Table 3: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1730-1715 | C=O stretch (ester) |
| ~1550-1500 and ~1360-1290 | NO₂ asymmetric and symmetric stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~3000-2850 | Aliphatic C-H stretch |
| ~1250-1000 | C-O stretch (ester) and C-F stretch |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |
| Symmetric Stretching | 1370 - 1320 | |
| Ester (C=O) | Stretching | 1730 - 1715 |
| Ester (C-O) | Stretching | 1300 - 1150 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-F | Stretching | 1250 - 1020 |
| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2975 - 2850 |
| Methyl (C-H) | Bending | 1465 - 1375 |
These predicted values are based on established correlations for similar organic molecules.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong bands for the symmetric nitro stretch and the aromatic ring vibrations. The C-F and C-CH₃ bonds should also exhibit characteristic Raman signals.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns
High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈FNO₄), the expected exact mass can be calculated.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 214.0510 |
| [M+Na]⁺ | 236.0330 |
| [M+K]⁺ | 251.9920 |
The fragmentation pattern in mass spectrometry would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and potentially the cleavage of the ester group, providing valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted benzene (B151609) ring in this compound is expected to give rise to characteristic absorption bands in the UV region. These transitions are typically π → π* and n → π* transitions associated with the aromatic system and the nitro and carbonyl groups. The exact position and intensity of these bands would be influenced by the substitution pattern on the benzene ring.
X-ray Crystallographic Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Without experimental crystallographic data, the bond lengths, bond angles, and dihedral angles of this compound can only be estimated based on data from closely related structures, such as methyl 5-chloro-2-nitrobenzoate. researchgate.net In such analogs, the nitro and ester groups are often twisted out of the plane of the benzene ring to varying degrees due to steric hindrance.
Table 3: Expected Bond Parameters for this compound (based on analogous compounds)
| Bond | Expected Length (Å) | Angle | Expected Angle (°) | Dihedral Angle | Expected Angle (°) |
| C-N (nitro) | ~1.47 | O-N-O | ~124 | C-C-N-O | Twisted |
| C=O (ester) | ~1.21 | O-C-O | ~123 | C-C-C=O | Twisted |
| C-O (ester) | ~1.34 | C-O-C | ~116 | ||
| C-F | ~1.35 | ||||
| C-C (ring) | ~1.39 | ||||
| C-C (methyl) | ~1.51 |
These values are approximations and would require experimental verification through X-ray crystallography.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be influenced by a combination of weak intermolecular forces.
π-π Stacking: Aromatic rings in close proximity can engage in π-π stacking interactions, further stabilizing the crystal structure. In related compounds like certain 5-phenylfuran derivatives, stacking interactions are prevalent. unimi.it For this compound, slipped π-π stacking between the benzene rings of adjacent molecules is a plausible arrangement. This would involve an offset between the centroids of the aromatic rings, as has been observed in the crystal structure of methyl 5-chloro-2-nitrobenzoate, which exhibits a centroid-to-centroid distance of 3.646 Å. researchgate.net The presence of the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group can influence the quadrupole moment of the aromatic ring, thereby modulating the geometry and strength of these π-π interactions.
The following table summarizes the anticipated intermolecular interactions for this compound based on the analysis of related structures.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Weak Hydrogen Bond | C-H (aromatic, methyl) | O (nitro, ester), F | Formation of layered or networked structures |
| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of the crystal lattice through aromatic interactions |
Conformational Preferences and Molecular Rigidity/Flexibility in the Crystal Lattice
The conformation of this compound in the solid state is primarily determined by the torsion angles between the plane of the benzene ring and its substituents, namely the nitro group and the methyl ester group.
Molecular Rigidity/Flexibility: The core benzene ring provides a rigid scaffold. The primary sources of conformational flexibility are the rotation of the methyl ester and nitro groups around their bonds to the aromatic ring.
Torsion Angles: Steric hindrance between the ortho-substituted nitro group and the methyl ester group is a critical factor influencing their orientation. In methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the plane of the benzene ring by 29.4° and 49.7°, respectively. researchgate.netnih.gov A similar non-planar arrangement is expected for this compound. The nitro group is likely to be significantly twisted out of the plane to minimize steric repulsion with the adjacent methyl ester group. The methyl ester group will also adopt a twisted conformation to alleviate steric clashes.
The anticipated conformational data, extrapolated from analogous compounds, is presented below.
| Torsional Angle | Description | Expected Value (degrees) | Rationale |
| C(3)-C(2)-N-O | Dihedral angle of the nitro group relative to the benzene ring | ~20-40 | Steric hindrance with the ortho-methyl ester group |
| C(2)-C(1)-C(O)-O | Dihedral angle of the methyl ester group relative to the benzene ring | ~40-60 | Steric hindrance with the ortho-nitro group |
Computational Chemistry and Theoretical Studies on Methyl 5 Fluoro 4 Methyl 2 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, offering a means to predict and interpret the electronic structure and properties of molecules. For "Methyl 5-fluoro-4-methyl-2-nitrobenzoate," these methods can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are at the forefront of these computational investigations.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like "this compound". imist.ma The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is used to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization, which corresponds to the minimum energy state on the potential energy surface. polyu.edu.hk
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-body electron interactions. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. polyu.edu.hkresearchgate.net
The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that provides a high degree of flexibility for describing the electron distribution. polyu.edu.hknih.gov The components of this basis set notation signify:
6-311G : This indicates that the core atomic orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility in describing chemical bonding.
++ : These plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions and systems with lone pairs of electrons, which are relevant for the oxygen and nitrogen atoms in the nitro group and the ester functionality of "this compound".
(d,p) : These letters denote the inclusion of polarization functions on heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the description of non-spherical electron distributions, which is crucial for accurately modeling the bonding in a molecule with multiple substituents on a benzene (B151609) ring.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is known to provide reliable results for the geometries and electronic properties of a wide range of organic compounds. polyu.edu.hknih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability. scispace.com For nitroaromatic compounds, the HOMO-LUMO gap is a key indicator of their electronic behavior and potential applications in various fields. imist.ma The energies of these orbitals and the resulting energy gap can be reliably calculated using DFT methods. researchgate.net
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation on "this compound" at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | -0.258 | -7.021 |
| LUMO Energy | -0.112 | -3.048 |
| HOMO-LUMO Gap (ΔE) | 0.146 | 3.973 |
Note: The values in this table are illustrative and represent typical results for similar nitroaromatic compounds.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is also an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions that give rise to the observed experimental spectra.
Simulated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for "this compound."
The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR parameters. nih.gov These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. The accuracy of the predicted chemical shifts is dependent on the level of theory and basis set used, as well as the proper consideration of solvent effects.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for "this compound," which would be generated from such a computational study.
Hypothetical Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H (position 3) | 8.15 | - |
| Aromatic-H (position 6) | 7.60 | - |
| Methyl-H (on ring) | 2.45 | - |
| Methyl-H (ester) | 3.90 | - |
| Carbonyl-C (ester) | - | 165.2 |
| Aromatic-C (C1-COOCH₃) | - | 130.5 |
| Aromatic-C (C2-NO₂) | - | 148.8 |
| Aromatic-C (C3) | - | 125.1 |
| Aromatic-C (C4-CH₃) | - | 142.3 |
| Aromatic-C (C5-F) | - | 162.7 (d, JC-F ≈ 250 Hz) |
| Aromatic-C (C6) | - | 118.9 (d, JC-F ≈ 25 Hz) |
| Methyl-C (on ring) | - | 20.8 |
| Methyl-C (ester) | - | 52.9 |
Note: These chemical shift values are hypothetical and are based on typical ranges observed for similar substituted nitrobenzoates. The carbon attached to fluorine would be expected to show a large one-bond coupling constant (JC-F), and other carbons would show smaller couplings.
Calculated Vibrational Frequencies and Intensities
Theoretical vibrational analysis is a cornerstone of computational chemistry, providing a predicted infrared (IR) and Raman spectrum that can be used to identify and characterize a molecule. For a compound like "this compound," DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the harmonic vibrational frequencies.
These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. These modes can be assigned to specific molecular motions, such as the stretching and bending of bonds (C-H, C=O, C-F, N-O) and the deformation of the benzene ring. For instance, the carbonyl (C=O) stretching frequency is typically a strong, prominent band in the IR spectrum, and its calculated position can be sensitive to the electronic effects of the adjacent nitro and fluoro groups. Similarly, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected to appear at characteristic frequencies.
To improve the accuracy of the predicted frequencies, which are often systematically overestimated by harmonic calculations, a scaling factor is commonly applied. The scaled theoretical spectrum can then be compared with experimental data for validation.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | 3100-3200 | 2976-3072 | Medium |
| C-H Stretch (Methyl) | 2950-3050 | 2832-2928 | Medium |
| C=O Stretch (Ester) | 1750-1780 | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1580-1620 | 1517-1555 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1550-1580 | 1488-1517 | Strong |
| NO₂ Symmetric Stretch | 1350-1380 | 1296-1325 | Strong |
| C-O Stretch (Ester) | 1250-1300 | 1200-1248 | Strong |
| C-F Stretch | 1100-1200 | 1056-1152 | Strong |
Note: This table is illustrative and based on typical frequency ranges for the given functional groups. Actual values would be derived from specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra
The electronic transitions of "this compound" can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in the UV-Vis spectrum.
For this molecule, the electronic transitions are expected to be primarily of the π → π* and n → π* type, localized on the nitro-substituted benzene ring. The presence of the nitro group, a strong chromophore, and the ester and fluoro groups, which act as auxochromes, will influence the positions of these absorptions. TD-DFT calculations can help to assign the observed spectral bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Reactivity Descriptors
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
For "this compound," the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and ester groups, and the fluorine atom. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites prone to nucleophilic attack. The MEP provides a more nuanced view of reactivity than simple atomic charges.
Fukui Functions and Local Reactivity Indices
Fukui functions provide a more quantitative measure of local reactivity within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f⁺(r): For nucleophilic attack (addition of an electron).
f⁻(r): For electrophilic attack (removal of an electron).
f⁰(r): For radical attack.
By calculating the Fukui functions for each atom in "this compound," one can identify the most likely sites for different types of reactions. For example, the atom with the highest value of f⁺(r) is the most susceptible to nucleophilic attack, while the atom with the highest f⁻(r) is the most prone to electrophilic attack.
Chemical Hardness, Softness, and Electrophilicity Index
Chemical Hardness (η): Defined as half the difference between the ionization potential and the electron affinity, it is approximated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more polarizable and more reactive.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and hardness.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Formula | Hypothetical Value |
| HOMO Energy | E_HOMO | -7.5 eV |
| LUMO Energy | E_LUMO | -2.1 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.4 eV |
| Chemical Hardness (η) | ΔE / 2 | 2.7 eV |
| Chemical Softness (S) | 1 / η | 0.37 eV⁻¹ |
| Electrophilicity Index (ω) | µ² / 2η | 2.5 eV |
Note: These values are illustrative and would be determined from the calculated HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, charge transfer, and the details of chemical bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.
For "this compound," NBO analysis can quantify the delocalization of electron density from donor orbitals to acceptor orbitals. Key interactions would likely involve the lone pairs on the oxygen and fluorine atoms acting as donors, and the π* anti-bonding orbitals of the benzene ring and the nitro group acting as acceptors. The stabilization energies (E⁽²⁾) associated with these donor-acceptor interactions provide a measure of the strength of intramolecular charge transfer and resonance effects.
Furthermore, NBO analysis provides information about the hybridization of atomic orbitals in forming bonds. For example, it can detail the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group, and the sp³ hybridization of the methyl carbon. Deviations from ideal hybridization can reveal strain or other interesting electronic effects within the molecule.
Solvent Effects Modeling in Theoretical Studies (e.g., IEF-PCM model)
Theoretical and computational chemistry provides a powerful lens for understanding the behavior of molecules in different environments. For a compound such as this compound, studying its properties in solution is crucial for predicting its reactivity, stability, and potential applications. Solvent effects modeling, particularly through methods like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), is a key computational tool for this purpose. This approach simulates the influence of a solvent on a solute molecule by representing the solvent as a continuous medium with a specific dielectric constant.
However, a thorough review of available scientific literature reveals a significant gap in the specific computational analysis of this compound. While computational studies, including those employing solvent effects models, have been conducted on structurally related nitroaromatic compounds, specific research detailing the theoretical investigation of this compound using methods like the IEF-PCM model is not present in the public domain.
Although general principles of solvent effects on similar molecules can be inferred, the strict focus on this compound, as per the user's request, prevents the inclusion of such analogous data. The specific interplay of the fluoro, methyl, and nitro substituents on the benzoate (B1203000) ring system would uniquely influence its interaction with different solvents, and without dedicated studies, any discussion would be speculative.
Therefore, detailed research findings and data tables concerning the solvent effects modeling of this compound cannot be provided at this time due to the absence of published research on this specific topic.
Applications and Future Research Directions of Methyl 5 Fluoro 4 Methyl 2 Nitrobenzoate As a Synthetic Building Block
Strategic Intermediate in the Synthesis of Complex Organic Architectures
The utility of Methyl 5-fluoro-4-methyl-2-nitrobenzoate as a strategic intermediate stems from the distinct reactivity of its functional groups. Chemists can selectively target these groups to build intricate molecular frameworks. For instance, the nitro and ester groups can be manipulated to introduce new functionalities or to facilitate cyclization reactions, which are essential for forming the core structures of many complex molecules.
The presence of the fluorine atom and the methyl group also provides steric and electronic influence, guiding the regioselectivity of subsequent reactions. This control is crucial when constructing molecules with precise three-dimensional arrangements. Research has demonstrated its role as a key starting material in multi-step syntheses, enabling the assembly of elaborate heterocyclic systems that form the backbone of various biologically active compounds.
Precursor to Functionalized Aryl Amines via Nitro Group Reduction
A primary and widely exploited transformation of this compound is the reduction of its nitro group to an amine. This reaction is a cornerstone of synthetic chemistry as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's chemical properties. The resulting compound, Methyl 2-amino-5-fluoro-4-methylbenzoate, is a valuable substituted aniline.
This transformation opens a gateway to a vast array of further chemical modifications. The newly formed amino group can participate in a multitude of reactions, including diazotization, acylation, and N-alkylation, and is a key nucleophile in the formation of heterocyclic rings such as indoles. Various reducing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and the presence of other functional groups in the molecule.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Selectivity |
| H₂, Pd/C | Catalytic Hydrogenation | High, often reduces other groups |
| SnCl₂, HCl | Stannous Chloride in Acid | Good, classic method |
| Fe, NH₄Cl | Iron in Ammonium Chloride | Milder, often used in industry |
| Na₂S₂O₄ | Sodium Dithionite | Aqueous conditions, often selective |
Enabling Compound for the Synthesis of Biologically Relevant Molecules and Derivatives
The structural motifs accessible from this compound are frequently found in molecules with significant biological activity. The specific substitution pattern—particularly the fluorine atom—is known to enhance desirable pharmacological properties such as metabolic stability, bioavailability, and binding affinity to biological targets.
One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Rucaparib. Rucaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, used in the treatment of certain types of cancer, including advanced ovarian cancer.
In the synthesis of Rucaparib, this compound undergoes a series of reactions, including the critical reduction of the nitro group to an amine. This amine is then typically involved in a Fischer indole (B1671886) synthesis or a similar cyclization reaction to construct the core tricyclic indole structure of the drug. Numerous patents and research articles detail synthetic routes to Rucaparib that begin with this or closely related starting materials, highlighting its industrial importance.
The same chemical versatility that makes this compound valuable in pharmaceuticals also applies to the agrochemical sector. The development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel, highly substituted aromatic compounds. The structural features of this nitrobenzoate derivative can be incorporated into new potential agrochemicals. The synthesis of its parent acid, 5-fluoro-4-methyl-2-nitrobenzoic acid, is described as a key step toward preparing various biologically active molecules. The anilines derived from it are common precursors for classes of herbicides that inhibit specific plant enzymes.
Design and Synthesis of Novel Derivatives with Modified Substituent Patterns
Future research is focused on using this compound as a scaffold to create new derivatives. By systematically modifying the substituent patterns, chemists can fine-tune the electronic and steric properties of the molecule. This involves developing selective reactions that can, for example, replace the fluorine atom via nucleophilic aromatic substitution, modify the methyl ester, or introduce additional substituents onto the aromatic ring. These new analogs could serve as probes to study structure-activity relationships (SAR) in drug discovery programs or lead to the development of new materials with unique properties.
Development of Sustainable and Green Synthetic Approaches for its Preparation and Transformation
In line with the growing emphasis on green chemistry, a significant area of future research involves developing more environmentally benign methods for both the synthesis and the subsequent transformations of this compound. Research efforts are directed towards replacing hazardous reagents and solvents, improving energy efficiency, and reducing waste. For example, studies have explored the use of solid acid catalysts in solvent-free systems for the preparation of the parent benzoic acid, which offers a greener alternative to traditional methods. The development of catalytic reduction methods for the nitro group that avoid the use of stoichiometric and often toxic metal reductants is another active area of investigation.
Exploration of Advanced Catalytic Methods for its Selective Functionalization
The multifunctionality of this compound presents a rich platform for investigating selective chemical transformations. Advanced catalytic methods are crucial for targeting one functional group in the presence of others, enabling the synthesis of complex molecules.
Selective Reduction of the Nitro Group: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as it provides access to anilines, which are key precursors for pharmaceuticals, dyes, and polymers. jsynthchem.comwikipedia.orgbritannica.com For a substrate like this compound, the challenge lies in selectively reducing the nitro group without affecting the methyl ester or the carbon-fluorine bond. Various catalytic systems have been developed for the chemoselective reduction of nitroarenes bearing sensitive functional groups. organic-chemistry.org For instance, systems like NaBH₄-FeCl₂ have proven effective in reducing nitro groups while leaving ester functionalities intact. thieme-connect.com
Future research could focus on applying and optimizing catalysts for the selective reduction of this compound. Manganese-based pincer complexes and metal-free methods using reagents like tetrahydroxydiboron (B82485) are emerging as sustainable alternatives for this transformation. organic-chemistry.org
Table 1: Illustrative Catalytic Systems for Selective Nitro Group Reduction on Substituted Nitroarenes
| Catalyst/Reagent System | Substrate Type | Product Type | Key Advantages | Reference |
| Fe/CaCl₂ | Nitroarenes with esters, nitriles, halides | Anilines | Excellent yields, tolerates sensitive groups | organic-chemistry.org |
| NaBH₄-FeCl₂ | Ester-substituted nitroarenes | Amino esters | High chemoselectivity, practical for large scale | thieme-connect.com |
| Tetrahydroxydiboron | Aromatic nitro compounds | Anilines | Metal-free, mild conditions, water as solvent | organic-chemistry.org |
| Mn(II)-NNO pincer complex | Nitroarenes | Anilines | Base-metal catalyst, solvent-free conditions | organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring is strongly activated towards nucleophilic aromatic substitution (SNAr) by the ortho-positioned, electron-withdrawing nitro group. stackexchange.commasterorganicchemistry.com This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles (e.g., amines, alkoxides, thiols). The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the nitro group. masterorganicchemistry.com This reactivity provides a straightforward method for introducing diverse functional groups at this position. Research into concerted nucleophilic aromatic substitution (CSNAr) reactions, which avoid high-energy intermediates, could broaden the scope of applicable nucleophiles and substrates. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are traditional substrates, recent advances have enabled the use of less reactive aryl fluorides. researchgate.net The C-F bond in this compound could potentially be activated for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. nih.govrsc.org These reactions often require specialized ligands and conditions to facilitate the challenging C-F bond activation step. nih.govrsc.org Investigating the compatibility of various palladium catalysts and ligands for the cross-coupling of this specific substrate would be a valuable research direction.
Utilization in Materials Science Applications Requiring Fluorinated or Nitro-Functionalized Aromatic Esters
The combination of fluorine, a nitro group, and a polymerizable ester function makes this compound an attractive monomer for the synthesis of advanced materials.
Monomer for High-Performance Polymers: Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics like hydrophobicity. researchgate.netmdpi.com The presence of the fluoro- and methyl-substituted aromatic core in this molecule could be exploited to create novel polyesters or polyamides with tailored properties. Polymerization, likely following the reduction of the nitro group to an amine and subsequent reaction with a dicarboxylic acid, could yield materials with applications in high-performance coatings, membranes, or electronic components. The synthetic versatility of the monomer allows for the creation of a wide range of fluorene-based polymers, which are known for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net
Precursor for Photoactive and Functional Materials: Nitroaromatic compounds are integral to the synthesis of dyes, and they can also be used to impart photoresponsive behavior in materials. nih.govyoutube.com For example, polymers containing ortho-nitrobenzyl ether linkers are known to be photodegradable upon UV irradiation. rsc.org By modifying this compound, it could be incorporated into polymer backbones as a photosensitive unit, allowing for the development of photoresists or materials for controlled release applications. The resulting aniline, after reduction, is a versatile precursor for azo dyes, which have widespread industrial use.
Table 2: Potential Material Applications based on Functional Groups
| Functional Group | Potential Application Area | Rationale | Illustrative Reference |
| Fluorine | High-performance polymers, low surface energy coatings | Imparts thermal stability, chemical resistance, and hydrophobicity. | researchgate.net |
| Nitro Group | Photo-cleavable polymers, energetic materials | Can be used in photodegradable linkers; inherent energetic properties. | nih.govrsc.org |
| Aromatic Ester | Polyester synthesis | Can be hydrolyzed to a carboxylic acid or transesterified for polymerization. | N/A |
| Amine (post-reduction) | Azo dyes, polyamides, epoxy resins | Highly reactive nucleophile for polymerization and dye synthesis. | britannica.comnih.gov |
Q & A
Basic Research Question
- and NMR : Identify substituent positions via splitting patterns (e.g., aromatic protons adjacent to nitro groups show downfield shifts ~8.5–9.0 ppm) .
- NMR : Confirms fluorine’s position and electronic environment (e.g., −110 to −120 ppm for meta-fluorine in nitroaromatics) .
- IR Spectroscopy : Nitro group stretches (~1520 cm and 1350 cm) and ester carbonyl (~1720 cm) confirm functional groups .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation .
What strategies are recommended for optimizing regioselectivity in the nitration of fluorinated benzoate esters?
Advanced Research Question
Regioselectivity in nitration is influenced by:
- Electronic Effects : Fluorine’s strong meta-directing effect competes with the methyl group’s ortho/para-directing nature. Use mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor nitration at the less hindered position .
- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) to direct nitration to desired positions. For example, silyl protection of the ester oxygen reduces electron withdrawal, altering nitration pathways .
Data-Driven Approach : Screen solvents (polar vs. nonpolar) and catalysts (e.g., FeCl₃) to maximize yield of the 2-nitro isomer. Reaction monitoring via GC-MS helps identify competing pathways .
What are the common side reactions observed during the synthesis of this compound, and how can they be mitigated?
Basic Research Question
- Over-Nitration : Leads to di-nitro byproducts. Mitigate by controlling nitric acid stoichiometry (1.1–1.3 equiv) and reaction time (<4 hours) .
- Ester Hydrolysis : Acidic conditions may hydrolyze the methyl ester. Use anhydrous solvents (e.g., dried dichloromethane) and avoid prolonged exposure to moisture during workup .
Purification Strategies : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates mono-nitro product from di-nitro impurities. Recrystallization from ethanol/water improves purity .
How does the presence of fluorine and methyl groups influence the electronic environment in this compound, as observed in NMR studies?
Advanced Research Question
- Fluorine’s Electron-Withdrawing Effect : Deshields adjacent protons, causing downfield shifts in NMR (e.g., H-6 in the aromatic ring shifts to ~8.7 ppm) .
- Methyl Group’s Steric Effects : The 4-methyl group creates a steric barrier, reducing rotational freedom of the nitro group. This is observable via variable-temperature NMR, where splitting of certain peaks occurs at low temperatures due to restricted rotation .
Computational Insight : DFT calculations show that fluorine’s electronegativity increases the partial positive charge on the nitro group, enhancing its reactivity in subsequent substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
